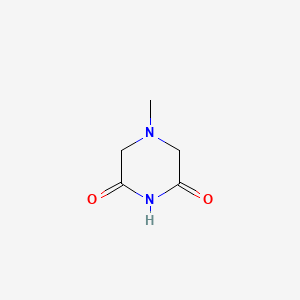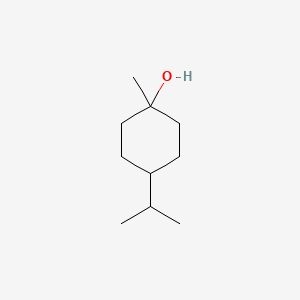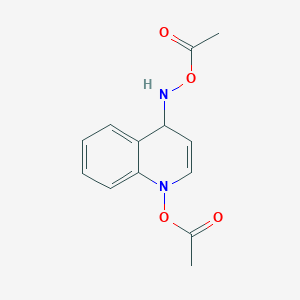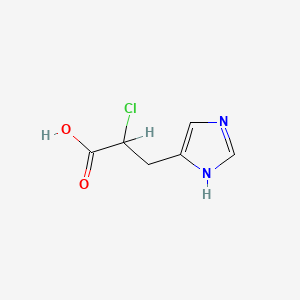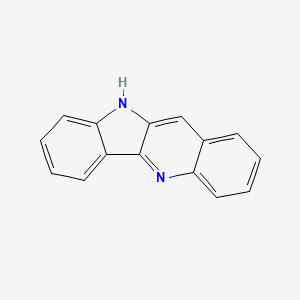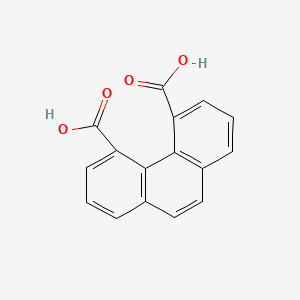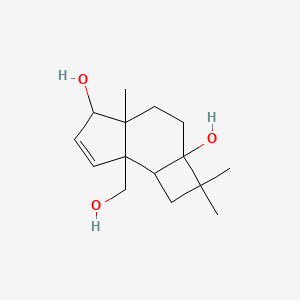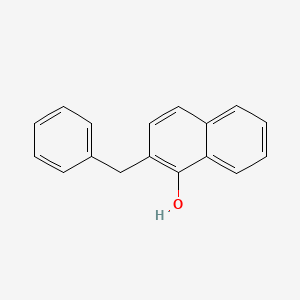
2-Benzyl-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DUP-654, also known as 2-phenylmethyl-1-naphthol, is a small molecule drug that acts as a potent inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. DUP-654 has been studied for its potential use as an anti-inflammatory agent, particularly in the treatment of skin diseases such as psoriasis and dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
DUP-654 is synthesized through a multi-step chemical process. The key steps involve the formation of the naphthol core structure followed by the introduction of the phenylmethyl group. The synthesis typically starts with the preparation of 1-naphthol, which is then subjected to Friedel-Crafts alkylation using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of DUP-654 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
DUP-654 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthol group to a dihydronaphthol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydronaphthol derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthol derivatives.
Scientific Research Applications
DUP-654 has been extensively studied for its anti-inflammatory properties. It has shown efficacy in various models of skin inflammation, including murine models of contact sensitivity and edema induced by arachidonic acid and tetradecanoyl phorbol acetate . The compound’s ability to inhibit 5-lipoxygenase makes it a valuable tool in studying the role of leukotrienes in inflammatory diseases. Additionally, DUP-654 has been investigated for its potential use in treating other inflammatory conditions and immune system disorders .
Mechanism of Action
DUP-654 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid to leukotrienes. Leukotrienes are potent inflammatory mediators that play a significant role in various inflammatory and allergic conditions. By inhibiting 5-lipoxygenase, DUP-654 reduces the production of leukotrienes, thereby alleviating inflammation. The compound also exhibits antagonistic effects on 12-hydroxyeicosatetraenoic acid receptors, further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
DUP-654 is unique in its dual mechanism of action, targeting both 5-lipoxygenase and 12-hydroxyeicosatetraenoic acid receptors. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Compared to these compounds, DUP-654’s dual inhibitory action provides a broader anti-inflammatory effect, making it potentially more effective in treating complex inflammatory conditions .
Properties
CAS No. |
36441-32-4 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-benzylnaphthalen-1-ol |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11,18H,12H2 |
InChI Key |
CZTSOXCSVFEFIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)O |
| 36441-32-4 | |
Synonyms |
2-(phenylmethyl)-1-naphthol 2-benzyl-1-naphthol DuP 654 DuP-654 DuP654 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


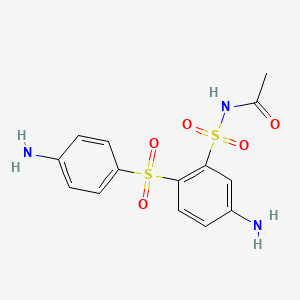
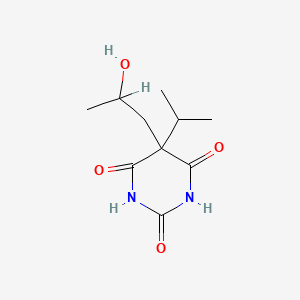
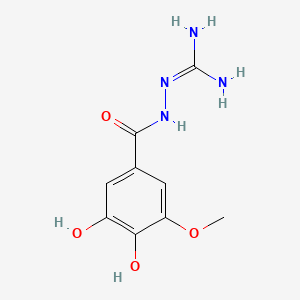

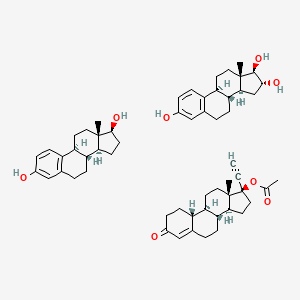
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)
